molecular formula C10H9NO2 B1297451 Methyl 2-(cyanomethyl)benzoate CAS No. 5597-04-6

Methyl 2-(cyanomethyl)benzoate

Cat. No.: B1297451
CAS No.: 5597-04-6
M. Wt: 175.18 g/mol
InChI Key: CMADSXVGXNLKHA-UHFFFAOYSA-N
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Description

Methyl 2-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanomethyl group is attached to the benzene ring. This compound is primarily used in organic synthesis and research due to its unique chemical properties.

Mechanism of Action

Methyl 2-(cyanomethyl)benzoate, also known as methyl 2-cyanomethylbenzoate, is a chemical compound with the molecular formula C10H9NO2 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is often used inproteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known to be used inSuzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

Its use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

Its physical properties, such as being a solid at room temperature , may influence its bioavailability and pharmacokinetics.

Result of Action

Its use in proteomics research suggests that it may have significant effects at the molecular level, potentially influencing protein structure or function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at room temperature, preferably in a cool and dark place . This suggests that factors such as temperature and light exposure may affect its stability and, consequently, its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(cyanomethyl)benzoate can be synthesized through various methods. One common approach involves the reaction of methyl benzoate with cyanomethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(cyanomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form a carboxyl group, resulting in the formation of methyl 2-(carboxymethyl)benzoate.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Methyl 2-(carboxymethyl)benzoate.

    Reduction: Methyl 2-(aminomethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyanomethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Methyl 2-(cyanomethyl)benzoate can be compared with other similar compounds such as:

    Methyl 2-(carboxymethyl)benzoate: This compound has a carboxyl group instead of a nitrile group, making it more reactive in certain types of reactions.

    Methyl 2-(aminomethyl)benzoate: This compound has an amine group, which can participate in different types of chemical reactions compared to the nitrile group.

    Methyl 2-(hydroxymethyl)benzoate: This compound has a hydroxyl group, which can undergo further functionalization to create a variety of derivatives.

The uniqueness of this compound lies in its nitrile group, which provides distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

methyl 2-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMADSXVGXNLKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971371
Record name Methyl 2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5597-04-6
Record name Methyl 2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(Cyanomethyl)benzoate
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Synthesis routes and methods

Procedure details

With gentle heating, 175 g (1.08 mol) of 2-cyanomethyl-benzoic acid (for preparation see: Org. Synthesis, Coll, Vol. 3,174) are dissolved in 1.7 liters of CH2Cl2; 242 ml (=90%, 1.6 mol) of dimethylformamide dimethylacetal are added dropwise at room temperature, and stirring is carried out for 38 hours to complete the reaction. The reaction mixture is washed with 2×1.2 liters of saturated NaHCO3 solution and brine. The aqueous phases are extracted using 2 portions of CH2Cl2, and the organic phases are dried (Na2SO4) and concentrated by evaporation. Column chromatography (SiO2; ethyl acetate/hexane 1:4, applied in ethyl acetate/hexane/CH2Cl2) yields the title compound: m.p. 49-50° C.; 1H NMR (DMSO-d6) 7.96 (d, 1H), 7.66 (t, 1H), 7.57 (d, 1H), 7.51 (t, 1H), 4.26 (s, 2H), 3.86 (s, 3H); Anal. calc. (C10H9NO2) C 68.56%, H 5.18%, N 8.00%; found C 68.5%, H 5.1%, N 7.9%.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic applications of Methyl 2-(cyanomethyl)benzoate?

A1: this compound serves as a versatile building block in organic synthesis. Recent research highlights its use in constructing various heterocyclic compounds:

  • 1-Naphthols and Xanthones: [] describes a base-promoted divergent annulation reaction using this compound and conjugated ynones. Depending on the reaction conditions, this method selectively produces either 1-naphthols or xanthones, both valuable structural motifs in organic chemistry.
  • Indolo[1,2-b]isoquinolin-5-ones: [] demonstrates a domino "cyclization-lactamization" reaction between this compound and bis(imidoyl) chlorides. This efficient one-pot synthesis yields indolo[1,2-b]isoquinolin-5-ones, compounds structurally related to tryptanthrin, which exhibits various biological activities.
  • Aminoisoquinolines and Isoquinolones: [] reports a nickel-catalyzed tandem reaction using this compound with arylboronic acids. This eco-friendly method, employing 2-MeTHF as a green solvent, provides access to aminoisoquinolines and isoquinolones, important pharmacophores in medicinal chemistry.

Q2: Has the photochemical reactivity of this compound been investigated?

A2: While not directly focusing on this compound itself, [] explores the photochemical behavior of 2,2-diazido-2,3-dihydroinden-1-one. Interestingly, this compound is a key product identified after irradiation of the starting compound in methanol, arising from α-cleavage and subsequent reactions. This finding suggests that this compound might possess interesting photochemical properties worth further investigation.

Q3: Are there any studies investigating the structure-activity relationship (SAR) of compounds derived from this compound?

A3: While the provided abstracts don't delve into specific SAR studies for this compound derivatives, [] hints at the biological relevance of synthesized indolo[1,2-b]isoquinolin-5-ones. These compounds are described as "related to tryptanthrin," known for its diverse biological activities. This connection suggests potential SAR studies focusing on modifications of the this compound scaffold to optimize desired biological effects.

Q4: Are there any concerns regarding the environmental impact of using this compound in chemical synthesis?

A4: While the provided abstracts don't directly address the environmental impact of this compound, [] emphasizes the use of 2-MeTHF as a "bio-based and green solvent" in their synthesis, highlighting the importance of environmentally benign practices. Future research could focus on assessing the environmental fate and potential toxicity of this compound, as well as exploring greener synthetic routes and alternative reagents.

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